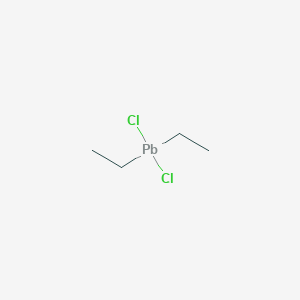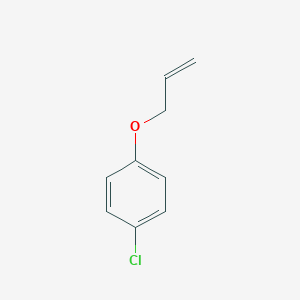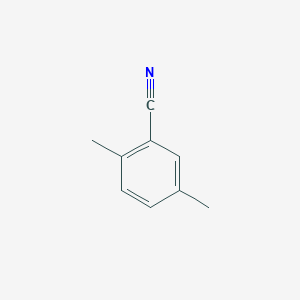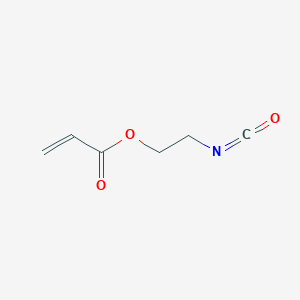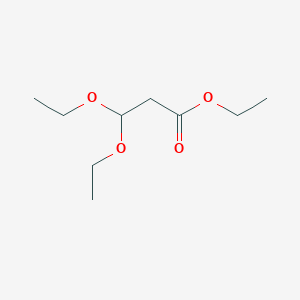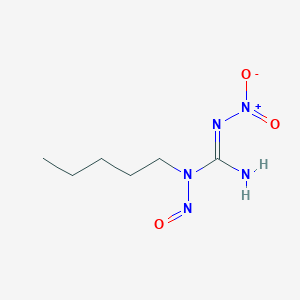
2-Nitro-1-nitroso-1-pentylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-1-nitroso-1-pentylguanidine (NOC-18) is a chemical compound that has been extensively used in scientific research. It is a nitric oxide (NO) donor that releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NOC-18 has been used in a variety of research fields, including cardiovascular biology, neuroscience, and cancer research.
Wirkmechanismus
2-Nitro-1-nitroso-1-pentylguanidine releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-Nitro-1-nitroso-1-pentylguanidine releases NO by undergoing a chemical reaction that involves the transfer of a nitroso group to a nucleophile, such as a thiol group on a protein.
Biochemische Und Physiologische Effekte
2-Nitro-1-nitroso-1-pentylguanidine has been shown to have a variety of biochemical and physiological effects. In cardiovascular biology, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to induce vasodilation, inhibit platelet aggregation, and improve endothelial function. In neuroscience research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to modulate synaptic plasticity, enhance neurotransmitter release, and provide neuroprotection. In cancer research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its ability to release NO in a controlled manner. This allows researchers to investigate the effects of NO on specific physiological processes without the confounding effects of other signaling molecules. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine is relatively stable and easy to handle, making it a valuable tool for many research applications.
One limitation of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its potential to react with other nucleophiles in the cell, leading to the formation of unwanted nitrosamines and nitrosoamines. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may not accurately reflect the physiological effects of endogenous NO, which is produced in a more complex and regulated manner.
Zukünftige Richtungen
There are many future directions for research using 2-Nitro-1-nitroso-1-pentylguanidine. One area of research is investigating the role of NO in cancer immunotherapy. NO has been shown to play a critical role in the immune response to cancer, and 2-Nitro-1-nitroso-1-pentylguanidine may be a valuable tool for investigating this process. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to investigate the role of NO in other physiological processes, such as inflammation and oxidative stress. Finally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to develop new therapies for cardiovascular disease, neurodegenerative diseases, and cancer.
Synthesemethoden
2-Nitro-1-nitroso-1-pentylguanidine can be synthesized by reacting pentylamine with nitrous acid and nitric oxide. The reaction produces 2-Nitro-1-nitroso-1-pentylguanidine as the main product, along with other nitrosamines and nitrosoamines. The purity of 2-Nitro-1-nitroso-1-pentylguanidine can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Nitro-1-nitroso-1-pentylguanidine has been used in a variety of scientific research applications. It has been used to investigate the role of NO in cardiovascular biology, including vasodilation, platelet aggregation, and endothelial function. 2-Nitro-1-nitroso-1-pentylguanidine has also been used in neuroscience research to investigate the role of NO in synaptic plasticity, neurotransmitter release, and neuroprotection. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine has been used in cancer research to investigate the role of NO in tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
13010-10-1 |
|---|---|
Produktname |
2-Nitro-1-nitroso-1-pentylguanidine |
Molekularformel |
C6H13N5O3 |
Molekulargewicht |
203.2 g/mol |
IUPAC-Name |
2-nitro-1-nitroso-1-pentylguanidine |
InChI |
InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8) |
InChI-Schlüssel |
OKMNBMCHWAWZBL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCN(/C(=N/[N+](=O)[O-])/N)N=O |
SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
Kanonische SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





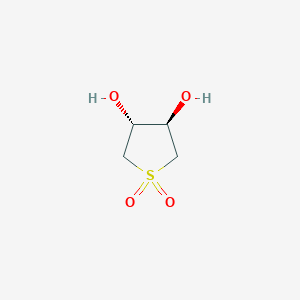


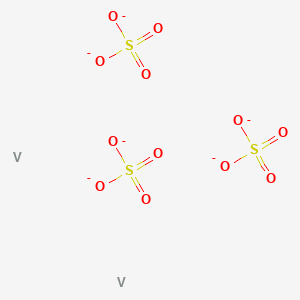
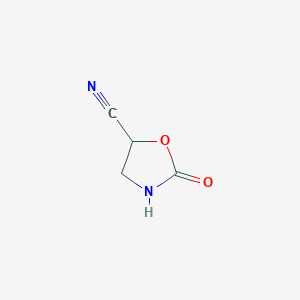

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
